molecular formula C22H26N2O4 B5011553 1-(4-butoxyphenyl)-3-(4-ethoxyanilino)pyrrolidine-2,5-dione

1-(4-butoxyphenyl)-3-(4-ethoxyanilino)pyrrolidine-2,5-dione

Cat. No.: B5011553
M. Wt: 382.5 g/mol
InChI Key: AAAGLSJHJAMGEI-UHFFFAOYSA-N
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Description

1-(4-butoxyphenyl)-3-(4-ethoxyanilino)pyrrolidine-2,5-dione is an organic compound that belongs to the class of pyrrolidine derivatives

Properties

IUPAC Name

1-(4-butoxyphenyl)-3-(4-ethoxyanilino)pyrrolidine-2,5-dione
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H26N2O4/c1-3-5-14-28-19-12-8-17(9-13-19)24-21(25)15-20(22(24)26)23-16-6-10-18(11-7-16)27-4-2/h6-13,20,23H,3-5,14-15H2,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AAAGLSJHJAMGEI-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCCOC1=CC=C(C=C1)N2C(=O)CC(C2=O)NC3=CC=C(C=C3)OCC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H26N2O4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

382.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-(4-butoxyphenyl)-3-(4-ethoxyanilino)pyrrolidine-2,5-dione typically involves the reaction of 4-butoxyaniline with 4-ethoxyaniline in the presence of a pyrrolidine-2,5-dione derivative. The reaction conditions may include the use of solvents such as dichloromethane or ethanol, and catalysts like palladium or copper complexes. The reaction is usually carried out under reflux conditions for several hours to ensure complete conversion.

Industrial Production Methods

Industrial production methods for this compound would likely involve large-scale synthesis using similar reaction conditions as described above. The process would be optimized for yield and purity, with considerations for cost-effectiveness and environmental impact. Techniques such as continuous flow reactors and automated synthesis may be employed to enhance efficiency.

Chemical Reactions Analysis

Types of Reactions

1-(4-butoxyphenyl)-3-(4-ethoxyanilino)pyrrolidine-2,5-dione can undergo various types of chemical reactions, including:

    Oxidation: The compound may be oxidized using reagents like potassium permanganate or chromium trioxide to form corresponding oxidized products.

    Reduction: Reduction reactions can be carried out using hydrogen gas in the presence of a palladium catalyst to yield reduced derivatives.

    Substitution: Nucleophilic substitution reactions can occur with halogenated reagents to introduce different functional groups.

Common Reagents and Conditions

    Oxidation: Potassium permanganate, chromium trioxide, and other strong oxidizing agents.

    Reduction: Hydrogen gas, palladium on carbon, lithium aluminum hydride.

    Substitution: Halogenated reagents, nucleophiles like amines or thiols.

Major Products

The major products formed from these reactions would depend on the specific reagents and conditions used. For example, oxidation may yield ketones or carboxylic acids, while reduction could produce alcohols or amines.

Scientific Research Applications

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its biological activity, including potential antimicrobial, anticancer, or anti-inflammatory properties.

    Medicine: Explored as a lead compound for drug development, particularly in the design of new therapeutic agents.

    Industry: Utilized in the production of specialty chemicals and materials with specific properties.

Mechanism of Action

The mechanism of action of 1-(4-butoxyphenyl)-3-(4-ethoxyanilino)pyrrolidine-2,5-dione would involve its interaction with specific molecular targets and pathways. This could include binding to enzymes or receptors, modulating signal transduction pathways, or affecting gene expression. Detailed studies would be required to elucidate the exact mechanisms and identify the key molecular targets.

Comparison with Similar Compounds

Similar Compounds

  • 1-(4-methoxyphenyl)-3-(4-ethoxyanilino)pyrrolidine-2,5-dione
  • 1-(4-butoxyphenyl)-3-(4-methoxyanilino)pyrrolidine-2,5-dione
  • 1-(4-ethoxyphenyl)-3-(4-butoxyanilino)pyrrolidine-2,5-dione

Uniqueness

1-(4-butoxyphenyl)-3-(4-ethoxyanilino)pyrrolidine-2,5-dione is unique due to its specific substitution pattern on the pyrrolidine-2,5-dione core. This unique structure may confer distinct chemical and biological properties, making it a valuable compound for research and development.

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